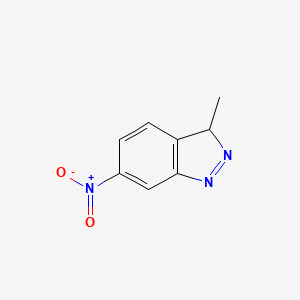
3-methyl-6-nitro-3H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6-nitro-3H-indazole is a heterocyclic aromatic organic compound. Indazoles, including this compound, are known for their diverse biological activities and are used in various medicinal applications. The compound features a fused benzene and pyrazole ring system, with a methyl group at the third position and a nitro group at the sixth position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-6-nitro-3H-indazole can be achieved through various methods. One common approach involves the nitration of 3-methylindazole. This process typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the sixth position.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration reactions. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully controlled to minimize byproducts and maximize efficiency.
化学反応の分析
Types of Reactions: 3-Methyl-6-nitro-3H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 3-methyl-6-amino-3H-indazole.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-methyl-6-amino-3H-indazole.
Substitution: Formation of various substituted indazole derivatives.
科学的研究の応用
3-Methyl-6-nitro-3H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-methyl-6-nitro-3H-indazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities.
類似化合物との比較
3-Methylindazole: Lacks the nitro group, resulting in different chemical and biological properties.
6-Nitroindazole: Similar structure but without the methyl group, leading to variations in reactivity and applications.
3-Methyl-1H-indazole: Different position of the nitrogen atom in the ring, affecting its chemical behavior.
Uniqueness: 3-Methyl-6-nitro-3H-indazole is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H7N3O2 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
3-methyl-6-nitro-3H-indazole |
InChI |
InChI=1S/C8H7N3O2/c1-5-7-3-2-6(11(12)13)4-8(7)10-9-5/h2-5H,1H3 |
InChIキー |
WSBALESTOVVPLV-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(C=C(C=C2)[N+](=O)[O-])N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, (R)-](/img/structure/B13403074.png)
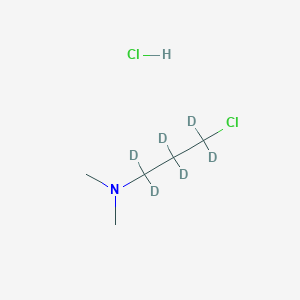
![ethyl (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B13403085.png)
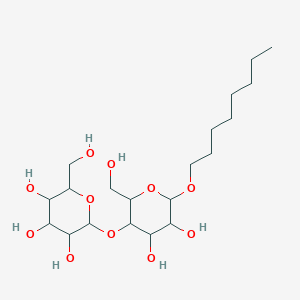
![[[(2S,3S,4R,5R)-5-[5-[(E)-3-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13403105.png)
![[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate](/img/structure/B13403117.png)
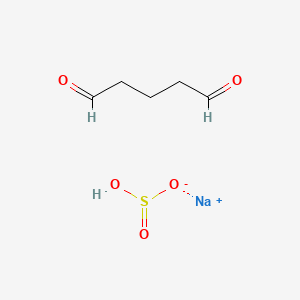
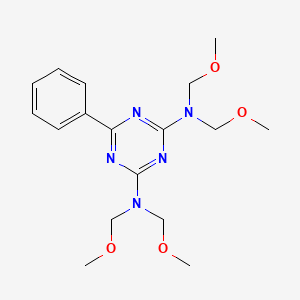
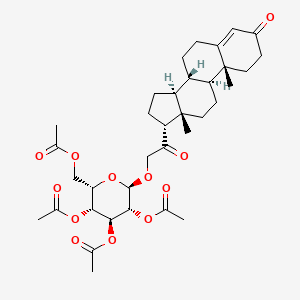
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13403151.png)
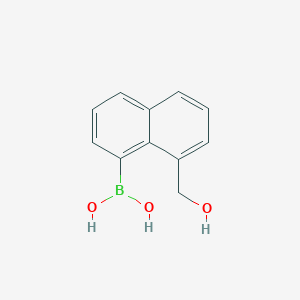
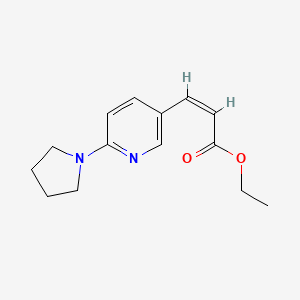
![[(2S,6R)-6-{N2-Isobutyryl-guanin-9-yl}-4-tritylmorpholin-2-yl]methyl Dimethylphosphoramide Chloridate](/img/structure/B13403172.png)
![2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid](/img/structure/B13403175.png)
